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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Infigratinib-
d3, a deuterated analog of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor,

Infigratinib. Understanding the solubility of this compound is critical for its application in

preclinical research, formulation development, and various in vitro and in vivo studies. This

document outlines available solubility data, presents a standard experimental protocol for

solubility determination, and illustrates the relevant biological pathway to provide context for its

mechanism of action.

Quantitative Solubility Data
The solubility of a compound is a key physicochemical property that influences its handling,

formulation, and bioavailability. Below is a summary of the available solubility data for

Infigratinib-d3 and its non-deuterated parent compound, Infigratinib, in various solvent

systems.

Table 1: Solubility of Infigratinib-d3
Solvent Concentration Molar Equivalent Conditions

Dimethyl Sulfoxide

(DMSO)
12 mg/mL 21.30 mM

Requires sonication

and warming[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12377363?utm_src=pdf-interest
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://www.benchchem.com/product/b12377363?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-13311S/Infigratinib-d3-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/infigratinib-d3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Solubility of Infigratinib (Non-deuterated)
Solvent System Concentration Molar Equivalent

Aqueous Media (at 37°C)[3]

pH 1.0 & 2.0 (HCl) < 1 mg/mL -

pH 3.0 & 4.5 (Buffer) up to 1.7 mg/mL ~3.03 mM

pH 6.8 (Buffer) ≤ 0.0005 mg/mL ≤ 0.89 µM

Formulation Vehicles[4]

10% DMSO >> 90% Corn Oil ≥ 1.67 mg/mL ≥ 2.98 mM

10% DMSO >> 40% PEG300

>> 5% Tween-80 >> 45%

Saline

≥ 1.57 mg/mL ≥ 2.80 mM

5% DMSO >> 40% PEG300

>> 5% Tween-80 >> 50%

Saline

≥ 0.6 mg/mL ≥ 1.07 mM

5% DMSO >> 95% (20% SBE-

β-CD in Saline)
≥ 0.6 mg/mL ≥ 1.07 mM

Note: The FDA has classified Infigratinib as a low solubility, low permeability drug substance

(BCS Class IV)[3].

Experimental Protocol for Solubility Determination
While a specific, detailed protocol for the cited Infigratinib-d3 solubility data is not publicly

available, a standard and widely accepted methodology for determining the equilibrium

solubility of a crystalline compound is the isothermal shake-flask method. This approach

ensures that the solution reaches equilibrium, providing a reliable measure of thermodynamic

solubility.

Objective
To determine the equilibrium solubility of Infigratinib-d3 in a selected solvent at a controlled

temperature.
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Materials and Equipment
Infigratinib-d3 (crystalline solid)

Solvent of interest (e.g., DMSO, water, buffer of specific pH)

Analytical balance

Glass vials with screw caps

Orbital shaker with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm PVDF)

High-Performance Liquid Chromatography (HPLC) system with a suitable column and

detector

Volumetric flasks and pipettes

Methodology
Preparation: An excess amount of Infigratinib-d3 is added to a series of glass vials. This

ensures that a saturated solution is achieved with undissolved solid remaining.

Solvent Addition: A precise volume of the pre-equilibrated solvent is added to each vial.

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a

predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The

attainment of equilibrium can be confirmed by taking measurements at multiple time points

(e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

Phase Separation: After equilibration, the samples are removed from the shaker and left

undisturbed to allow the excess solid to settle. The samples are then centrifuged at high

speed to pellet any remaining suspended solid particles.
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Sample Collection and Dilution: A clear aliquot of the supernatant is carefully collected,

avoiding any disturbance of the solid pellet. The collected supernatant is immediately filtered

through a syringe filter to remove any fine particulates.

Quantification: The filtered supernatant is then appropriately diluted with a suitable mobile

phase or solvent. The concentration of Infigratinib-d3 in the diluted sample is determined

using a validated HPLC method by comparing its peak area to a standard curve prepared

with known concentrations of the compound.

Calculation: The solubility is calculated from the measured concentration, taking into account

the dilution factor, and is typically expressed in mg/mL or mM.

For compounds with poor solubility, like Infigratinib-d3 in DMSO, the protocol may be

augmented with sonication and gentle warming to facilitate the dissolution process, followed by

the equilibration period at the target temperature[1][2].

Biological Context: FGFR Signaling Pathway
Infigratinib is a potent, ATP-competitive kinase inhibitor that targets FGFRs 1, 2, and 3.[5][6]

These receptors are key players in various cellular processes, and their aberrant activation

through gene fusions, mutations, or amplifications can drive the growth and survival of

malignant cells.[7][8] Infigratinib exerts its therapeutic effect by binding to the ATP-binding

pocket of FGFRs, thereby blocking downstream signaling cascades.[5] The diagram below

illustrates this mechanism.

Figure 1. Simplified schematic of the FGFR signaling pathway and the inhibitory action of

Infigratinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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